7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one
Description
Properties
CAS No. |
916137-36-5 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |
InChI Key |
NTZIATDHDIGMAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Formation from Anthranilic Acid Derivatives
Anthranilic acid derivatives serve as common precursors for quinazolin-4(3H)-one synthesis. Starting with 7-nitroanthranilic acid, cyclization via refluxing with formamide or urea yields 7-nitroquinazolin-4(3H)-one. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C or SnCl₂/HCl) produces the 7-amino derivative.
Introduction of the Methylthio Group at Position 2
Methylthio substitution at position 2 is achieved through thiolation followed by alkylation:
-
Thiolation : Treatment of 7-aminoquinazolin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in dry pyridine introduces a thiol group at position 2.
-
Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., NaHCO₃) converts the thiol to methylthio.
Reaction Conditions :
N-Benzylation at Position 3
Benzylation is typically performed via nucleophilic substitution or reductive amination:
-
Alkylation : Reacting 7-amino-2-(methylthio)quinazolin-4(3H)-one with benzyl bromide (C₆H₅CH₂Br) in the presence of K₂CO₃ in DMF at 80°C for 12h.
-
Reductive Amination : Condensation with benzaldehyde followed by reduction using NaBH₄ or H₂/Pd-C.
Challenges :
-
Competing O-benzylation may occur unless protecting groups are used.
-
Steric hindrance from the methylthio group can reduce benzylation efficiency.
Direct Cyclocondensation of Functionalized Precursors
A patent-pending approach involves the cyclocondensation of 2-cyano-3-benzylamino-7-nitrobenzamide with methylthio-containing reagents. Key steps include:
-
Precursor Synthesis :
-
3-Benzylamino-2-cyano-7-nitrobenzamide is prepared via Ullmann coupling between 2-cyano-7-nitrobenzamide and benzylamine.
-
-
Cyclization :
-
Heating with Lawesson’s reagent introduces the methylthio group while facilitating cyclization to form the quinazolinone core.
-
Optimized Conditions :
Post-Functionalization of Preassembled Intermediates
Amination via Buchwald-Hartwig Coupling
Late-stage introduction of the amino group at position 7 can be achieved using palladium-catalyzed C–N coupling:
-
Substrate : 3-Benzyl-2-(methylthio)-7-bromoquinazolin-4(3H)-one.
-
Coupling : Reaction with ammonia or benzophenone imine in the presence of Pd(OAc)₂/Xantphos.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
-
Risk of over-reduction or dimerization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group at position 2 participates in nucleophilic substitution reactions under controlled conditions. For example:
-
Replacement with amines :
Reaction with primary or secondary amines (e.g., dimethylamine, pyrrole) under reflux in ethanol yields 2-amino derivatives. This is analogous to methods used for structurally similar 4-chloroquinazoline derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| 2-SMe → 2-NR₂ | Ethanol, reflux, 12–24 h | 2-(Dimethylamino)quinazolin-4(3H)-one | 70–85% |
Oxidation Reactions
The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or other oxidants :
-
Formation of sulfoxide :
-
Formation of sulfone :
Key Data :
-
Oxidation to sulfoxide occurs at 50–60°C with 30% H₂O₂ in acetic acid .
-
Sulfone formation requires prolonged reaction times (24–48 h) and higher temperatures (80–100°C) .
Condensation Reactions
The amino group at position 7 reacts with carbonyl compounds to form Schiff bases or fused heterocycles:
| Aldehyde | Conditions | Product | Application |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Glacial AcOH, Δ | 7-(4-Chlorobenzylideneamino) derivative | Anticancer lead compound |
Alkylation and Acylation
The amino group undergoes alkylation or acylation to introduce diverse functional groups:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in basic media (NaH/THF) produces N-alkylated derivatives . -
Acylation :
Treatment with acyl chlorides (e.g., benzoyl chloride) forms stable amides .
Example :
Yield: 65–78% under anhydrous conditions .
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems:
-
Imidazo[1,2-c]quinazoline formation :
Condensation with phenacyl chloride in ethanol generates fused imidazole-quinazoline hybrids, which exhibit enhanced biological activity .
Mechanism :
-
Quinazolinium intermediate formation via N-alkylation.
Radical-Mediated Reactions
Under oxidative conditions, the methylthio group participates in radical pathways:
-
Sulfur-centered radicals :
Generated using H₂O₂ or peroxides, leading to C–S bond cleavage or cross-coupling reactions .
Evidence :
Comparative Reactivity of Substituents
| Position | Group | Reactivity | Key Reactions |
|---|---|---|---|
| 2 | -SMe | Nucleophilic substitution, oxidation | S→O, S→NR₂ |
| 3 | -Benzyl | Steric hindrance, limited direct reactivity | N/A |
| 7 | -NH₂ | Condensation, alkylation, acylation | Schiff base, amide formation |
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.
Medicine
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: Studied for their potential to reduce inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
2.1 Structural and Functional Group Variations
The biological activity of quinazolinones is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Key Research Findings and Implications
- Methylthio vs. Thioxo: Methylthio offers greater stability, reducing unintended reactivity while maintaining sulfur’s role in target binding . Amino Group: Position 7’s amino group is uncommon in literature; its presence may confer unique hydrogen-bonding capabilities absent in analogs like 3-(3-methoxyphenyl)quinazolinones .
- Further studies are needed to validate these hypotheses.
Biological Activity
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a unique arrangement of functional groups that contribute to its biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.
The molecular formula for this compound is C₁₃H₁₃N₃OS, with a molecular weight of 297.37 g/mol. The structure includes an amino group, a benzyl group, and a methylthio group, which enhance its solubility and interaction with biological targets .
Antitumor Activity
Research indicates that compounds within the quinazolinone family, including this compound, exhibit significant antitumor properties. For instance, a study involving a series of 3-benzyl-substituted quinazolinones demonstrated that certain derivatives showed mean GI50 values ranging from 7.24 to 14.12 µM, indicating potent antitumor activity compared to the standard drug 5-FU (GI50 = 22.60 µM) .
Table 1: Antitumor Activity of Quinazolinone Derivatives
| Compound Name | Structure | Mean GI50 (µM) |
|---|---|---|
| This compound | - | TBD |
| Compound A | Benzyl derivative | 10.47 |
| Compound B | Dimethoxy derivative | 7.24 |
| Compound C | Trimethoxy derivative | 14.12 |
| 5-FU (Control) | - | 22.60 |
The biological activity of this compound is believed to be mediated through multiple pathways, including inhibition of specific kinases and modulation of apoptotic pathways in cancer cells. Molecular docking studies suggest that it interacts effectively with various biological macromolecules, enhancing its potential as an anticancer agent .
Antimicrobial Properties
In addition to its antitumor effects, studies have also highlighted the antimicrobial potential of quinazolinones. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 0.98 μg/mL against MRSA .
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies evaluated the cytotoxicity of various quinazolinone derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that modifications in the structure significantly altered their potency.
- Molecular Docking : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Q. How can synthetic routes be optimized for scalability without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
